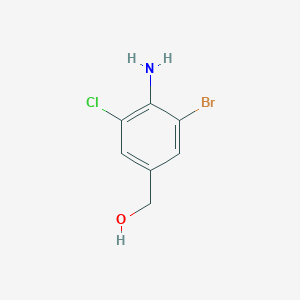
(4-Amino-3-bromo-5-chlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-bromo-5-chlorophenyl)methanol is an aromatic compound with a complex structure that includes amino, bromo, and chloro substituents on a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-bromo-5-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an amino group. The final step involves the addition of a methanol group to the phenyl ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and chloro substituents can be reduced to form a simpler phenyl ring.
Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-amino-3-bromo-5-chlorobenzaldehyde or 4-amino-3-bromo-5-chlorobenzoic acid.
Applications De Recherche Scientifique
(4-Amino-3-bromo-5-chlorophenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (4-Amino-3-bromo-5-chlorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-bromo-5-chlorobenzaldehyde
- 4-Amino-3-bromo-5-chlorobenzoic acid
- 4-Amino-3-bromo-5-chlorophenol
Uniqueness
(4-Amino-3-bromo-5-chlorophenyl)methanol is unique due to the presence of both an amino group and a methanol group on the same phenyl ring, along with bromo and chloro substituents. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
(4-amino-3-bromo-5-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |
Clé InChI |
FRBOZPFSGDDABT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


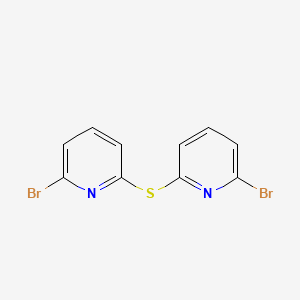
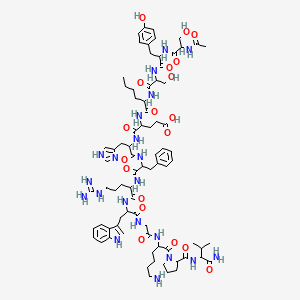
![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)

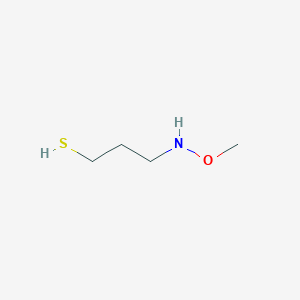


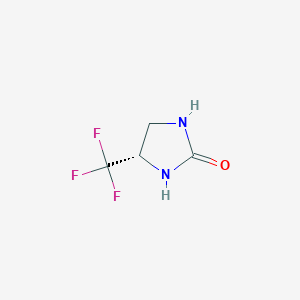
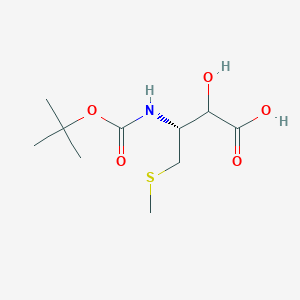
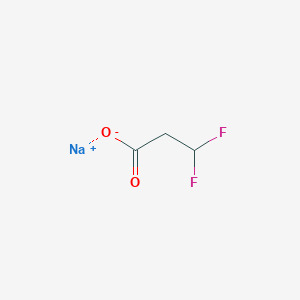
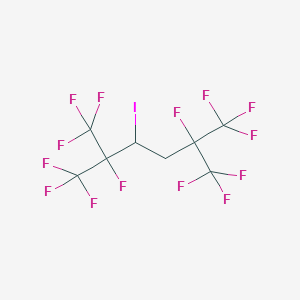

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
